![molecular formula C7H13NO B3039109 4-Tert-butylazetidin-2-one CAS No. 97033-11-9](/img/structure/B3039109.png)
4-Tert-butylazetidin-2-one
Overview
Description
4-Tert-butylazetidin-2-one, also known as 4-t-butylazetidine-2-one, is an organic compound with the molecular formula C6H12N2O. It is a colourless liquid, with a boiling point of 102-103°C and a melting point of -40°C. It is soluble in water and has a pungent, acrid odour. 4-Tert-butylazetidin-2-one is used in a variety of applications, including pharmaceuticals, agrochemicals, and organic synthesis.
Scientific Research Applications
Synthesis of N-Heterocycles
4-Tert-butylazetidin-2-one is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Anticancer Research
4-Tert-butylazetidin-2-one derivatives have shown potential in anticancer research . These synthesized compounds require further mechanism-based research to understand how they interact with the cells .
Antimicrobial Research
4-Tert-butylazetidin-2-one derivatives have also been evaluated for their antimicrobial properties . This makes them a valuable resource in the development of new antimicrobial agents .
Antioxidant Research
In addition to their antimicrobial properties, 4-Tert-butylazetidin-2-one derivatives have demonstrated antioxidant activity . This suggests potential applications in the prevention of diseases associated with oxidative stress .
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters find large applications in synthetic organic chemistry . 4-Tert-butylazetidin-2-one can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Flow Microreactor Systems
4-Tert-butylazetidin-2-one has been used in flow microreactor systems for the synthesis of tertiary butyl esters . This represents a straightforward and sustainable method for the production of these important compounds .
properties
IUPAC Name |
4-tert-butylazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)5-4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJYXLAARIKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylazetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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